molecular formula C16H16ClN3O5S2 B2402133 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide CAS No. 1099769-80-8

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide

Cat. No.: B2402133
CAS No.: 1099769-80-8
M. Wt: 429.89
InChI Key: HBYCPTVLDSIJPK-UHFFFAOYSA-N
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Description

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-nitrophenyl)piperidine-2-carboxamide is a useful research compound. Its molecular formula is C16H16ClN3O5S2 and its molecular weight is 429.89. The purity is usually 95%.
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Scientific Research Applications

  • Antimicrobial Activity :

    • The synthesis of thiophenyl pyrazoles and isoxazoles using 1,3-dipolar cycloaddition methodology has been explored. Compounds derived from this method demonstrated potential antibacterial activity against B. subtilis and antifungal activity against A. niger (Sowmya et al., 2018).
  • Anticancer Activity :

    • 1,3,4-Oxadiazole derivatives containing a piperidine nucleus have been synthesized and evaluated as promising anticancer agents. Certain compounds from this group exhibited significant cytotoxic activity against various cancer cell lines (Ravichandiran et al., 2019).
  • Enzyme Inhibition :

    • Piperidine-based 1,3,4-oxadiazole hybrids have been synthesized and assessed for their potential as enzyme inhibitors. These compounds showed promising activity against butyrylcholinesterase (BChE) enzyme (Khalid et al., 2016).
  • Serotonin Receptor Agonism :

    • Benzamide derivatives containing a piperidine nucleus have been synthesized and evaluated for their effect on serotonin 4 receptors. These compounds showed potential as prokinetic agents affecting gastrointestinal motility (Sonda et al., 2004).

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-nitrophenyl)piperidine-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16ClN3O5S2/c17-14-8-9-15(26-14)27(24,25)19-10-2-1-3-13(19)16(21)18-11-4-6-12(7-5-11)20(22)23/h4-9,13H,1-3,10H2,(H,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYCPTVLDSIJPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C(C1)C(=O)NC2=CC=C(C=C2)[N+](=O)[O-])S(=O)(=O)C3=CC=C(S3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

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